molecular formula C6H14ClNO2 B2413735 (6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride CAS No. 2580200-91-3

(6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride

Cat. No.: B2413735
CAS No.: 2580200-91-3
M. Wt: 167.63
InChI Key: QUIWRFKAJGTFRR-UHFFFAOYSA-N
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Description

(6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl. It is a hydrochloride salt form of (6-Methyl-1,4-dioxan-2-yl)methanamine, which is a derivative of dioxane. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride typically involves the reaction of 6-methyl-1,4-dioxane-2-carboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amine group. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride
  • (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine;hydrochloride

Uniqueness

(6-Methyl-1,4-dioxan-2-yl)methanamine;hydrochloride is unique due to its specific structural features, such as the presence of a methyl group at the 6-position of the dioxane ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(6-methyl-1,4-dioxan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5-3-8-4-6(2-7)9-5;/h5-6H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIWRFKAJGTFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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